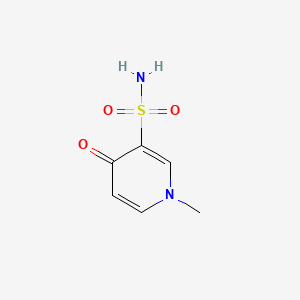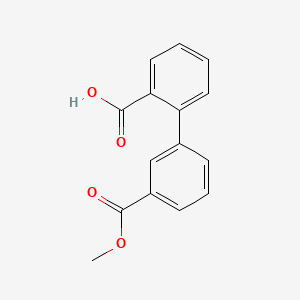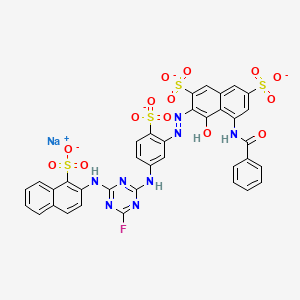
Methyl 5-cyanofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyanofuran-3-carboxylate is a chemical compound with the molecular formula C₇H₅NO₃ . It belongs to the class of heterocyclic building blocks known as furans. This compound contains a furan ring substituted with a cyano group at the 5-position and a carboxylate group at the 3-position .
Synthesis Analysis
The synthetic pathways for This compound involve the introduction of the cyano group and carboxylate group onto the furan ring. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
作用机制
The mechanism of action of Methyl 5-cyanofuran-3-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophilic compounds, leading to the formation of new organic compounds. This compound has been shown to react with various compounds such as aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and liver cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
The advantages of using Methyl 5-cyanofuran-3-carboxylate in lab experiments include its ease of synthesis, its ability to react with various electrophilic compounds, and its potential applications in the synthesis of new organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
未来方向
There are several future directions for the study of Methyl 5-cyanofuran-3-carboxylate. These include the development of new synthetic methods for this compound, the study of its mechanism of action, and the development of new drugs based on this compound. This compound has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been used in various scientific research applications. This compound has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
合成方法
Methyl 5-cyanofuran-3-carboxylate can be synthesized using various methods, including the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide, the reaction of methyl 5-bromo-3-furancarboxylate with potassium cyanide, and the reaction of methyl 5-chloro-3-furancarboxylate with sodium cyanide. The most commonly used method for the synthesis of this compound is the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide.
科学研究应用
Methyl 5-cyanofuran-3-carboxylate has been used in various scientific research applications, including the synthesis of new organic compounds, the study of the mechanism of action of various drugs, and the development of new drugs. This compound has been used in the synthesis of various compounds such as 5-arylidene-2,4-thiazolidinediones and 5-arylidene-2,4-oxazolidinediones, which have potential applications in the treatment of various diseases. This compound has also been used in the study of the mechanism of action of various drugs, including the anticancer drug sorafenib.
属性
IUPAC Name |
methyl 5-cyanofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJLFSWAUMZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis of Methyl 5-cyanofuran-3-carboxylate as described in the research?
A: The research highlights that the synthesis of this compound is not straightforward and involves unexpected reaction pathways. When researchers attempted to synthesize the compound via cyanation of methyl 5-chloromethylfuran-2-carboxylate, they observed the formation of unexpected byproducts. This was attributed to the "activated methylene group" of an intermediary furylacetonitrile compound formed in situ []. The research clarifies the structure of these byproducts, correcting previously reported errors in the literature [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
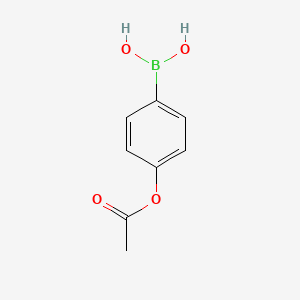

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)

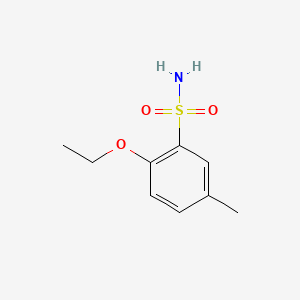
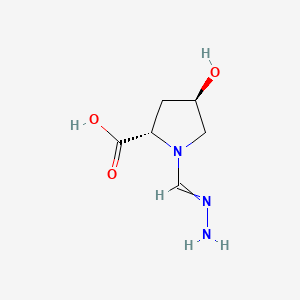
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)


